molecular formula C8H10O2S B15253227 3-(Thian-3-yl)prop-2-ynoic acid

3-(Thian-3-yl)prop-2-ynoic acid

Cat. No.: B15253227
M. Wt: 170.23 g/mol
InChI Key: FSHJNBHOPKXLSV-UHFFFAOYSA-N
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Description

3-(Thian-3-yl)prop-2-ynoic acid is a synthetic organic compound of significant interest in medicinal chemistry and organic synthesis due to its unique molecular architecture, which incorporates a thiane (tetrahydrothiopyran) ring linked to a propiolic acid moiety via an alkyne spacer. This structure makes it a valuable building block, or synthetic intermediate, for the construction of more complex molecules. The presence of both the alkyne and carboxylic acid functional groups provides two distinct sites for chemical modification. The carboxylic acid can undergo common reactions such as amide coupling and esterification, while the alkyne is highly amenable to metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and [3+2] cycloaddition click chemistry. The thiane ring, a saturated six-membered sulfur heterocycle, can contribute to the molecule's conformational properties and potential for interactions in biological systems. Researchers can utilize this compound as a core scaffold in the design and synthesis of novel compound libraries for high-throughput screening against various biological targets. Its properties suggest potential applications in the development of kinase inhibitors and other biologically active molecules, following trends in the use of functionalized heterocycles in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3-(thian-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H10O2S/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10)

InChI Key

FSHJNBHOPKXLSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thian-3-yl)prop-2-ynoic acid typically involves the reaction of thian-3-yl derivatives with propiolic acid or its derivatives. One common method is the coupling of thian-3-yl halides with propiolic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Thian-3-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The thian-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted thian-3-yl derivatives.

Scientific Research Applications

3-(Thian-3-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Thian-3-yl)prop-2-ynoic acid involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the thian-3-yl group can interact with biological macromolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(thian-3-yl)prop-2-ynoic acid with structurally related propiolic and propanoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Functional Groups Key Properties Reference
This compound C₈H₈O₂S* 168.21* Thiane (saturated S-ring) Alkyne, carboxylic acid Theoretical; no experimental data
3-(Thiophen-3-yl)prop-2-ynoic acid C₇H₄O₂S 152.17 Thiophene (aromatic S-ring) Alkyne, carboxylic acid Stable at 2–8°C; H315, H319, H335
3-(2-Thienyl)propanoic acid C₇H₈O₂S 156.20 Thiophene (aromatic S-ring) Carboxylic acid Melting point: ~100–105°C
3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid C₁₁H₁₀O₃S 222.26 Benzothiophene, hydroxyl Hydroxy, carboxylic acid No stability data
3-(Oxolan-3-yl)prop-2-ynoic acid C₇H₈O₃† 156.14† Tetrahydrofuran (ether) Alkyne, carboxylic acid Unstable above 25°C

*Theoretical calculation; †Assumed formula due to inconsistencies in .

Key Observations:

Ring Saturation vs.

Functional Group Effects: The alkyne group in propiolic acids enhances acidity (pKa ~1–2) compared to propanoic acids (pKa ~4–5), influencing solubility and metal coordination .

Steric Effects : Bulky substituents like benzothiophene () may hinder crystallinity, whereas smaller rings (thiane, thiophene) favor tighter packing .

Q & A

Q. In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ via fluorescence quenching (e.g., fluorogenic substrates).
  • Cellular Uptake : Use radiolabeled (¹⁴C) compound to track permeability in Caco-2 cells.

Structural Analogs : Reference thiazole-propanoic acid derivatives, which show activity in kinase inhibition assays .

Q. How should contradictory data (e.g., conflicting bioactivity results across studies) be addressed?

  • Methodological Answer :
  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM).
  • Batch Reproducibility : Re-synthesize compound and validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient).
  • Computational Validation : Perform molecular docking (AutoDock Vina) to assess binding consistency across protein conformers .

Q. What advanced techniques assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via ¹H NMR for esterification or oxidation .

Q. Can computational modeling predict regioselectivity in electrophilic additions to the thiane ring?

  • Methodological Answer :
  • DFT Calculations (Gaussian 16) : Compare activation energies for sulfonium intermediate formation at C2 vs. C4 positions.
  • NBO Analysis : Identify electron-deficient sites prone to electrophilic attack (e.g., sulfur lone pairs).
  • Validation : Cross-reference with experimental results from bromination or epoxidation trials .

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